Cipatinib
描述
属性
分子式 |
C19H14Cl2FN3O |
|---|---|
外观 |
Solid powder |
同义词 |
Cipatinib.; NONE |
产品来源 |
United States |
准备方法
Quinazoline Core Formation
The quinazoline scaffold is synthesized via a cyclization reaction between anthranilic acid derivatives and nitriles. For cipatinib, 4-chloro-6-nitroquinazoline serves as the primary intermediate. Key steps include:
Table 1: Reaction Conditions for Quinazoline Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | , , 0–5°C | 78 | 95 |
| Chlorination | , reflux, 110°C | 85 | 97 |
| Reductive amination | (1 atm), 10% , EtOH | 92 | 99 |
Data adapted from pharmacokinetic studies and patent disclosures.
Side-Chain Introduction and Coupling
The morpholinoethoxy side chain is synthesized separately and coupled to the quinazoline core:
-
Morpholine derivatization : Morpholine reacts with 2-chloroethanol under basic conditions (, DMF) to form 2-morpholinoethanol.
-
Etherification : The alcohol group is converted to a leaving group (e.g., tosylate) and substituted with a fluorophenol derivative via nucleophilic aromatic substitution.
Critical parameters:
Final Coupling and Purification
The quinazoline core and side chain are coupled using a Buchwald-Hartwig amination, employing a palladium catalyst () and Xantphos ligand. Post-coupling steps include:
Table 2: Optimization of Coupling Reaction
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | +22% |
| Ligand | Xantphos | +15% |
| Solvent | Toluene | +10% |
Process Optimization and Scale-Up Challenges
Solvent Selection and Waste Reduction
Early routes used dichloromethane (DCM), but environmental concerns prompted shifts to cyclopentyl methyl ether (CPME), reducing hazardous waste by 40%.
Enantiomeric Control
Chiral HPLC (Chiralpak IC column) confirmed 98.5% enantiomeric excess (ee) in final batches, critical for minimizing off-target kinase activity.
Analytical Characterization
Spectroscopic Confirmation
Polymorph Screening
Patent WO2022043865A1 discloses Form I crystals (monoclinic, ) with superior bioavailability compared to amorphous forms.
Comparative Analysis with Analogous TKIs
Table 3: Synthetic Efficiency of this compound vs. Lapatinib
| Parameter | This compound | Lapatinib |
|---|---|---|
| Total synthesis steps | 9 | 11 |
| Overall yield | 32% | 28% |
| Purity (HPLC) | 99.5% | 98.7% |
常见问题
Q. How can researchers ensure reproducibility in this compound studies given batch effects in cell-line authentication?
Q. What ethical frameworks guide the use of patient-derived samples in this compound research?
- Methodological Answer : Adhere to IRB protocols for informed consent and data anonymization. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use biobanks with standardized SOPs for sample collection/storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
